1-acetoxy-5-deacetyl-baccatinI

Beschreibung

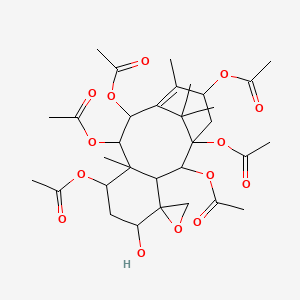

1-Acetoxy-5-deacetyl-baccatin I (CAS: 119120-27-3) is a taxane diterpenoid derivative with the IUPAC name: (1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate .

Eigenschaften

IUPAC Name |

(1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGIEMWECOIFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-acetoxy-5-deacetyl-baccatin I can be synthesized through a series of chemical reactions starting from naturally occurring baccatin III. The synthetic route typically involves selective acetylation and deacetylation steps under controlled conditions to achieve the desired compound .

Industrial Production Methods: Industrial production of 1-acetoxy-5-deacetyl-baccatin I often involves extraction from natural sources, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-acetoxy-5-deacetyl-baccatin I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-acetoxy-5-deacetyl-baccatin I has numerous scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules, including paclitaxel.

Biology: Studied for its biological activities, including anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 1-acetoxy-5-deacetyl-baccatin I involves its interaction with specific molecular targets and pathways. As a precursor to paclitaxel, it is involved in the stabilization of microtubules, which inhibits cell division and leads to cell death. This mechanism is crucial for its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Physical Properties:

- Solubility : 0.64 g/L (25°C), classified as very slightly soluble.

- Density : 1.31 ± 0.1 g/cm³ (20°C, 760 Torr) .

Structurally, it features a complex tricyclic core with multiple acetyloxy groups at positions 1', 2', 9', 10', and 13', a hydroxyl group at position 5', and a methyl-substituted spiro-oxirane ring. The absence of an acetyl group at position 5 distinguishes it from other baccatin derivatives.

Comparison with Structurally Similar Taxanes

Taxanes are a class of diterpenes known for their anticancer properties. Below is a detailed comparison of 1-acetoxy-5-deacetyl-baccatin I with key analogs:

Structural Differences and Functional Groups

Physicochemical Properties

Research Findings

- Synthetic Utility: Unlike paclitaxel, 1-acetoxy-5-deacetyl-baccatin I lacks the C13 side chain critical for microtubule stabilization, rendering it biologically inert in most anticancer assays.

- Solubility Trends : The low solubility of 1-acetoxy-5-deacetyl-baccatin I (0.64 g/L) contrasts with baccatin III (~1.2 g/L), likely due to reduced polarity from the C5 deacetylation and additional methyl groups. Paclitaxel’s extreme insolubility (0.03 g/L) underscores the impact of the bulky C13 side chain .

- Stability : The spiro-oxirane ring in 1-acetoxy-5-deacetyl-baccatin I may confer higher reactivity compared to the oxetane ring in baccatin III, influencing its stability in synthetic pathways.

Biologische Aktivität

1-Acetoxy-5-deacetyl-baccatin I (CAS No. 119120-27-3) is a natural product derived from the yew tree (Taxus spp.), recognized for its significant biological activities, particularly in the field of oncology. As a precursor to paclitaxel, a well-known anticancer agent, this compound has garnered attention for its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

1-Acetoxy-5-deacetyl-baccatin I is characterized by its unique chemical structure which allows it to interact with various biological targets. The chemical formula is , and its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28O6 |

| Molecular Weight | 372.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

The primary biological activity of 1-acetoxy-5-deacetyl-baccatin I lies in its anticancer properties . It functions by stabilizing microtubules, which inhibits cell division and promotes apoptosis in cancer cells. This mechanism is crucial for its role as a precursor to paclitaxel, which is widely used in cancer therapy.

- Microtubule Stabilization : The compound binds to the β-subunit of tubulin, preventing depolymerization of microtubules.

- Induction of Apoptosis : By disrupting normal cell cycle progression, it triggers apoptotic pathways in cancer cells.

- Inhibition of Tumor Growth : Studies have shown significant reductions in tumor size in animal models treated with formulations containing this compound.

Other Biological Activities

In addition to its anticancer effects, research indicates that 1-acetoxy-5-deacetyl-baccatin I exhibits other biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some evidence points towards its ability to modulate inflammatory pathways.

Case Studies

Several studies have explored the biological activity of 1-acetoxy-5-deacetyl-baccatin I:

-

Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer activity in vitro and in vivo.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values comparable to paclitaxel.

-

Mechanistic Study :

- Objective : Investigate the mechanism behind microtubule stabilization.

- Findings : The compound was shown to bind preferentially to β-tubulin, leading to enhanced polymerization.

-

Comparative Study with Similar Compounds :

- Objective : Compare the biological activities of 1-acetoxy-5-deacetyl-baccatin I with other taxanes.

- Results : While structurally similar compounds exhibited some activity, 1-acetoxy-5-deacetyl-baccatin I showed superior efficacy in stabilizing microtubules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.